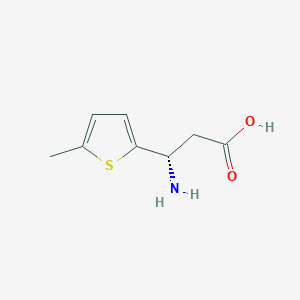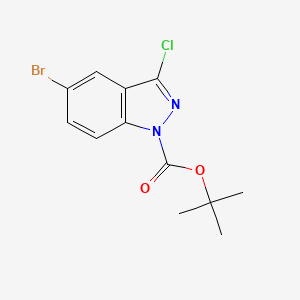
HyponineE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Hyponine E is primarily isolated from the plant Tripterygium hypoglaucum . The extraction process involves the use of organic solvents to separate the alkaloid from the plant material. The compound is then purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Hyponine E undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Hyponine E can lead to the formation of various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Hyponine E has a wide range of scientific research applications. In chemistry, it is used as a reference material for the study of sesquiterpene alkaloids . In biology, Hyponine E is studied for its anti-inflammatory effects and potential therapeutic applications . In medicine, it is being investigated for its potential use in treating inflammatory diseases . Additionally, Hyponine E is used in the industry for the development of anti-inflammatory agents .
Wirkmechanismus
The mechanism of action of Hyponine E involves its interaction with various molecular targets and pathways involved in inflammation . It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory cells . This results in a decrease in inflammation and associated symptoms .
Vergleich Mit ähnlichen Verbindungen
Hyponine E is unique among sesquiterpene alkaloids due to its macrocyclic structure and potent anti-inflammatory properties . Similar compounds include other sesquiterpene alkaloids such as evoninate and wilfordate, which also possess anti-inflammatory effects . Hyponine E stands out due to its higher potency and specific molecular structure .
Eigenschaften
Molekularformel |
C45H48N2O19 |
|---|---|
Molekulargewicht |
920.9 g/mol |
IUPAC-Name |
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,20,22-triacetyloxy-21-(acetyloxymethyl)-25-(furan-2-carbonyloxy)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-23-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C45H48N2O19/c1-22-14-15-29-28(12-9-17-47-29)40(54)59-20-42(6)31-32(63-39(53)27-11-8-16-46-19-27)36(61-25(4)50)44(21-58-23(2)48)37(62-26(5)51)33(60-24(3)49)35(65-38(22)52)43(7,56)45(44,66-42)34(31)64-41(55)30-13-10-18-57-30/h8-13,16-19,22,31-37,56H,14-15,20-21H2,1-7H3/t22-,31-,32+,33-,34+,35-,36+,37-,42-,43-,44+,45-/m0/s1 |
InChI-Schlüssel |
VJZFNGPUNWIJDF-GZWHRQHASA-N |
Isomerische SMILES |
C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C6=CC=CO6)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C7=CN=CC=C7)C |
Kanonische SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C6=CC=CO6)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C7=CN=CC=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol](/img/structure/B13080642.png)
![3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)




![2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13080697.png)

![Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)
